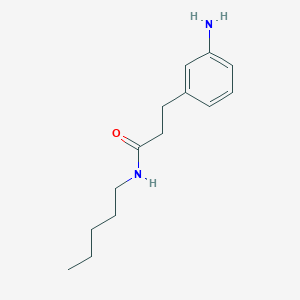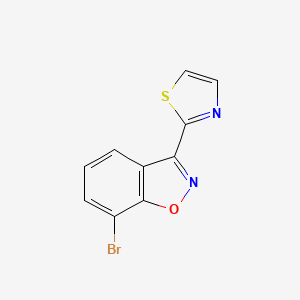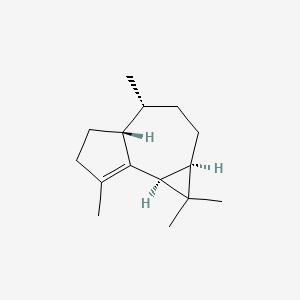![molecular formula C15H9Cl2N5 B13851248 5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole CAS No. 835595-09-0](/img/structure/B13851248.png)
5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a tetrazole ring attached to a phenyl group, which is further connected to an indole core. The presence of chlorine atoms at positions 5 and 6 of the indole ring adds to its unique chemical properties.
Preparation Methods
The synthesis of 5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the tetrazole ring through the reaction of an appropriate nitrile with sodium azide under acidic conditions. The resulting tetrazole is then coupled with a halogenated phenyl derivative, followed by cyclization to form the indole core. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to participate in hydrogen bonding and coordination interactions, which can influence the compound’s binding to biological targets. The indole core may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole can be compared with other indole and tetrazole derivatives. Similar compounds include:
5-chloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole: Lacks one chlorine atom, which may affect its chemical reactivity and biological activity.
6-chloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole: Similar to the previous compound but with the chlorine atom at a different position.
2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole: Lacks both chlorine atoms, which can significantly alter its properties. The uniqueness of this compound lies in the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
835595-09-0 |
|---|---|
Molecular Formula |
C15H9Cl2N5 |
Molecular Weight |
330.2 g/mol |
IUPAC Name |
5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole |
InChI |
InChI=1S/C15H9Cl2N5/c16-11-5-10-6-13(18-14(10)7-12(11)17)8-1-3-9(4-2-8)15-19-21-22-20-15/h1-7,18H,(H,19,20,21,22) |
InChI Key |
XIVUHUOMNFNGJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=CC(=C(C=C3N2)Cl)Cl)C4=NNN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride](/img/structure/B13851204.png)
![Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate](/img/structure/B13851213.png)

![Methyl 4-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate](/img/structure/B13851219.png)
![7-[3-(hydroxymethyl)phenoxy]-2H-chromen-2-one](/img/structure/B13851225.png)

